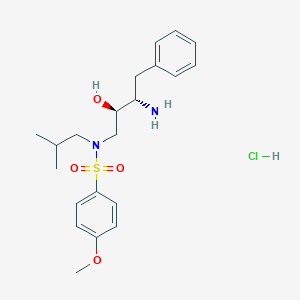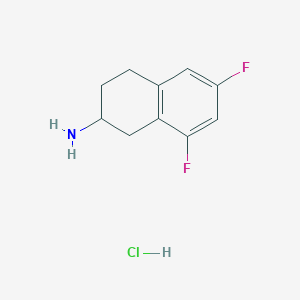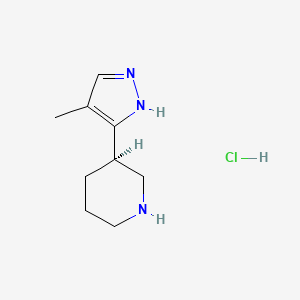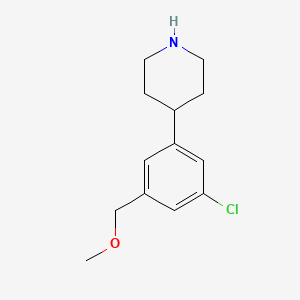
4-(3-Chloro-5-(methoxymethyl)phenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-5-(methoxymethyl)phenyl)piperidine is an organic compound with the molecular formula C13H18ClNO It is a piperidine derivative, characterized by the presence of a chloro and methoxymethyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-(methoxymethyl)phenyl)piperidine typically involves the reaction of 3-chloro-5-(methoxymethyl)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the yield and purity of the compound. The use of automated systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes.
化学反応の分析
Types of Reactions
4-(3-Chloro-5-(methoxymethyl)phenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
4-(3-Chloro-5-(methoxymethyl)phenyl)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Chloro-5-(methoxymethyl)phenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-(3-Chloro-5-(methoxymethyl)phenyl)piperidine hydrochloride
- 3-(3-Chloro-5-(methoxymethyl)phenyl)piperidine
- 4-(3-Chloro-5-(methoxymethyl)phenyl)pyrrolidine
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C13H18ClNO |
|---|---|
分子量 |
239.74 g/mol |
IUPAC名 |
4-[3-chloro-5-(methoxymethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H18ClNO/c1-16-9-10-6-12(8-13(14)7-10)11-2-4-15-5-3-11/h6-8,11,15H,2-5,9H2,1H3 |
InChIキー |
SYIBNSQKBPKRMC-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=CC(=C1)Cl)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


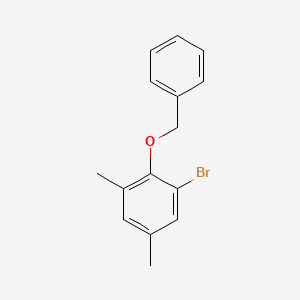
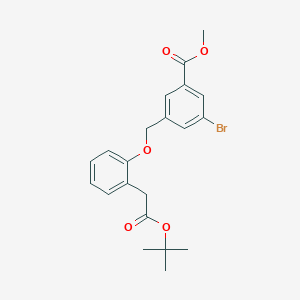
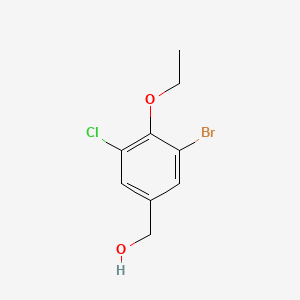
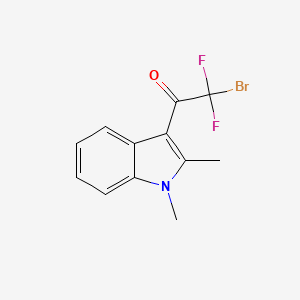

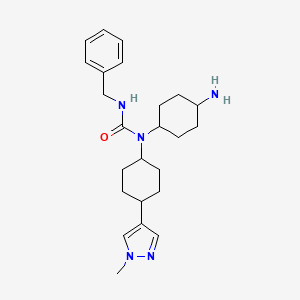

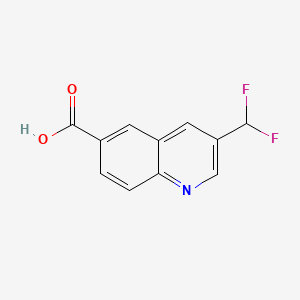


![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
